molecular formula C20H11ClN2O5 B3674649 2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3674649
M. Wt: 394.8 g/mol
InChI Key: XQOHBUKBCVFWEY-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of chlorophenyl and nitrophenoxy groups attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with phthalic anhydride to form an intermediate isoindole-dione. This intermediate is then reacted with 4-nitrophenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenoxy group can participate in redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl 2-(4-nitrophenoxy)acetate
  • 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone
  • 2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate

Uniqueness

2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its isoindole-dione core, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOHBUKBCVFWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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2-(4-CHLOROPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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